molecular formula C10H7ClFN B15332188 5-Chloro-8-fluoro-3-methylisoquinoline

5-Chloro-8-fluoro-3-methylisoquinoline

Cat. No.: B15332188
M. Wt: 195.62 g/mol
InChI Key: OSHQVHHZFUCZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. The incorporation of fluorine and chlorine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound . Another method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring using appropriate fluorinating and chlorinating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

5-Chloro-8-fluoro-3-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-phenylisoquinoline
  • 7-Fluoroisoquinoline
  • 3-Trifluoromethyl-5-fluoro-8-chloroquinoline

Uniqueness

5-Chloro-8-fluoro-3-methylisoquinoline is unique due to the specific combination of fluorine, chlorine, and methyl groups on the isoquinoline ring. This combination can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

5-chloro-8-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3

InChI Key

OSHQVHHZFUCZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.